[2-(4-Chlorophenoxy)phenyl]methanol
Overview
Description
[2-(4-Chlorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol . It is characterized by the presence of a chlorophenoxy group attached to a phenylmethanol structure. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in catalysis and material science research .
Biology:
- Investigated for its potential biological activity and interaction with enzymes .
- Used in studies related to cell signaling and biochemical pathways .
Medicine:
- Explored for its potential pharmacological properties .
- Studied for its role in drug development and therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and polymers .
- Applied in the development of agrochemicals and pesticides .
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of [2-(4-Chlorophenoxy)phenyl]methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include but are not limited to pH, temperature, and the presence of other molecules. The exact influence of these factors on this compound is yet to be determined.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, benzylic halides, which share a similar structure to [2-(4-Chlorophenoxy)phenyl]methanol, typically react via an SN1 or SN2 pathway, depending on the degree of substitution .
Molecular Mechanism
It is known that benzylic halides, which have a similar structure, can undergo free radical reactions . This suggests that this compound may also participate in similar reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenoxy)phenyl]methanol typically involves the reaction of 4-chlorophenol with benzyl chloride under basic conditions to form the intermediate 4-chlorophenyl benzyl ether . This intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Chlorophenoxy)phenyl]methanol can undergo oxidation reactions to form or .
Reduction: The compound can be reduced to form .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly employed.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of derivatives.
Substitution: Formation of various substituted phenoxyphenylmethanol compounds.
Comparison with Similar Compounds
- [2-(4-Bromophenoxy)phenyl]methanol
- [2-(4-Methylphenoxy)phenyl]methanol
- [2-(4-Nitrophenoxy)phenyl]methanol
Comparison:
- [2-(4-Chlorophenoxy)phenyl]methanol is unique due to the presence of the chlorine atom , which influences its reactivity and biological activity .
- Compared to bromine or methyl derivatives, the chlorine atom provides different electronic properties and steric effects .
- The nitro derivative exhibits different chemical behavior due to the electron-withdrawing nature of the nitro group .
Properties
IUPAC Name |
[2-(4-chlorophenoxy)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNWPYRZNHEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297728 | |
Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25562-90-7 | |
Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25562-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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